
Mayteine
Vue d'ensemble
Description
Mayteine is a natural product found in the plant species Maytenus mekongensis. It is a complex molecule with the chemical formula C43H49NO18 and a molecular weight of 867.85 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Mayteine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into complex organic synthesis.
Biology: It is used in studies related to plant biology and natural product biosynthesis.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Mayteine is a medicinal analog that targets proteins found in urine . .
Mode of Action
It has been shown to induce apoptosis in cancer cells by inhibiting kinases . Kinases are enzymes that play a crucial role in cell proliferation and survival. By inhibiting these enzymes, this compound can potentially halt the growth of cancer cells and induce programmed cell death, or apoptosis.
Result of Action
This compound has been shown to induce apoptosis in cancer cells . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mayteine is complex due to its intricate structure. It involves multiple steps, including the formation of several rings and the introduction of various functional groups. The synthetic routes typically start with simpler organic molecules, which are then subjected to a series of reactions such as cyclization, oxidation, and esterification to build the final structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural abundance in Maytenus species. Extraction from the plant material is the primary method of obtaining this compound. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Mayteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Comparaison Avec Des Composés Similaires
Mayteine is unique due to its complex structure and diverse biological activities. Similar compounds include other alkaloids and triterpenes found in the Maytenus genus, such as:
- Wilfordine
- Alatamine
- Wilforidine
- Alatusinine
- Euonine
- Euonymine
- Ebenifoline
- Forrestine
- 4-Hydroxy-7-epi-chuchuhuanine
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities .
Propriétés
Numéro CAS |
104736-05-2 |
|---|---|
Formule moléculaire |
C43H49NO18 |
Poids moléculaire |
867.8 g/mol |
Nom IUPAC |
[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21-,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |
Clé InChI |
PPRQMPUDIUVHQX-WNSBSEHHSA-N |
SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)O[C@@H]2[C@H]([C@H]([C@@]3([C@H]([C@H]([C@H]4[C@@H]([C@]3([C@]2(C)O)O[C@@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C |
SMILES canonique |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C |
Synonymes |
mayteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
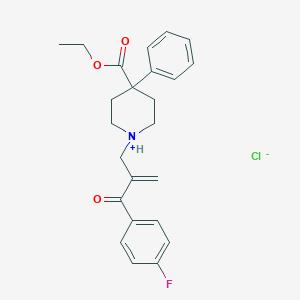
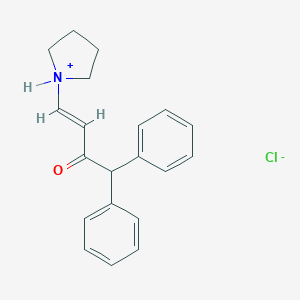
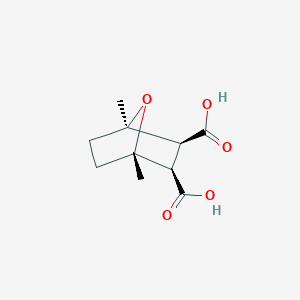

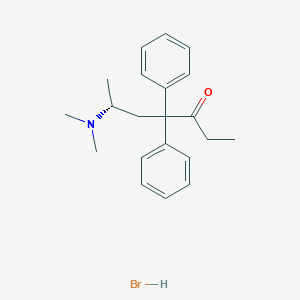
![(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B217328.png)
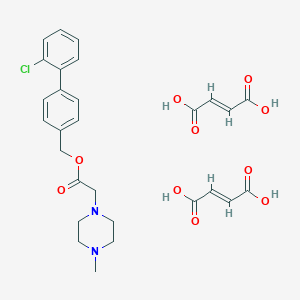
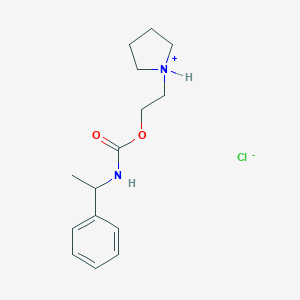
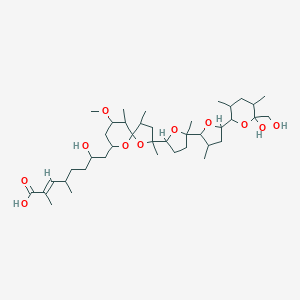
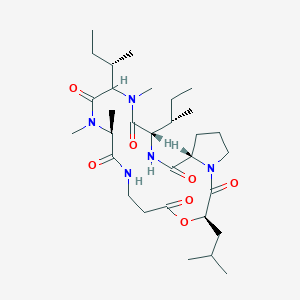
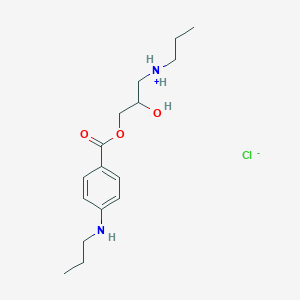
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
